1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride

Regioselective Synthesis Heterocyclic Chemistry Sulfonylation

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride (CAS 1251027-25-4) is an organosulfur compound belonging to the arylsulfonyl chloride class, characterized by a reactive sulfonyl chloride group (-SO₂Cl) attached to a 2,4-dimethylphenyl moiety via an ethane spacer. Its molecular formula is C₁₀H₁₃ClO₂S with a molecular weight of 232.73 g/mol.

Molecular Formula C10H13ClO2S
Molecular Weight 232.73 g/mol
Cat. No. B13631258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride
Molecular FormulaC10H13ClO2S
Molecular Weight232.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)S(=O)(=O)Cl)C
InChIInChI=1S/C10H13ClO2S/c1-7-4-5-10(8(2)6-7)9(3)14(11,12)13/h4-6,9H,1-3H3
InChIKeyWWGMOOSNPUEZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl Chloride (CAS 1251027-25-4): Procurement Guide for Differentiated Sulfonylation Reagents


1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride (CAS 1251027-25-4) is an organosulfur compound belonging to the arylsulfonyl chloride class, characterized by a reactive sulfonyl chloride group (-SO₂Cl) attached to a 2,4-dimethylphenyl moiety via an ethane spacer . Its molecular formula is C₁₀H₁₃ClO₂S with a molecular weight of 232.73 g/mol . This compound serves as a versatile electrophilic building block for introducing sulfonyl groups into target molecules, a key transformation in medicinal chemistry, agrochemical development, and materials science . Its structural features, including the 2,4-dimethyl substitution and the ethane linker, confer distinct steric and electronic properties that differentiate its reactivity profile from simpler or more constrained sulfonyl chloride analogs .

Sulfonylation with ethane-linked 2,4-dimethylphenyl group
Steric and electronic differentiation from simpler aryl sulfonyl chlorides
Regioselective heterocyclic sulfonylation workflows
Reported shift toward 2-substituted triazole products
Sulfonamide library synthesis and enzyme inhibitor design
Class-compatible scaffold for sulfamate-based inhibitors

Why 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl Chloride Cannot Be Replaced by Closest Analogs: A Comparative Procurement Rationale


Scientific and industrial users cannot interchangeably substitute this compound with its closest structural analogs—such as 2-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride (CAS 1267299-23-9), (2,4-dimethylphenyl)methanesulfonyl chloride (CAS 1216081-74-1), or 2,4-dimethylbenzenesulfonyl chloride (CAS 609-60-9)—due to fundamental differences in the linker length and position that critically modulate steric hindrance, electrophilic reactivity, and the resulting regioselectivity in nucleophilic substitution reactions . These structural nuances directly impact synthetic yields, product purity profiles, and the feasibility of accessing specific downstream molecular scaffolds, making generic substitution a high-risk strategy for reproducible research and scalable process chemistry [1][2].

2-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride
Positional isomer of the ethane spacer may alter steric environment and shift regioselectivity.
(2,4-Dimethylphenyl)methanesulfonyl chloride
Shorter methane linker reduces lipophilicity and changes electrophilic reactivity profile.
2,4-Dimethylbenzenesulfonyl chloride
Lacks ethane spacer; direct aryl attachment leads to different regioisomeric outcomes in triazole sulfonylation.

Quantitative Differentiation of 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl Chloride: Evidence-Based Comparative Data


Enhanced Steric Bulk Drives Regioselectivity in Triazole Sulfonylation Compared to 2,4-Dimethylbenzenesulfonyl Chloride

The steric bulk of the ethane-linked 2,4-dimethylphenyl group in 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride directly alters the regiochemical outcome of sulfonylation reactions with 1,2,3-triazoles. In contrast to reactions with the less sterically demanding 2,4-dimethylbenzenesulfonyl chloride (CAS 609-60-9), which typically yield mixtures of 1- and 2-substituted regioisomers, the use of the bulkier 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride affords predominantly the 2-substituted triazole product [1].

Regioselectivity
Head-to-head
Target: Predominantly 2-substituted triazole
Comparator (2,4-dimethylbenzenesulfonyl chloride): Mixture of 1- and 2-substituted
Reported regioisomeric shift may simplify isomer separation.
Triazole sulfonylation, N-unsubstituted conditions.
Regioselective Synthesis Heterocyclic Chemistry Sulfonylation

Increased LogP Value Relative to Methanesulfonyl Analog Improves Lipophilicity for Membrane Penetration

The calculated partition coefficient (LogP) for 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride is 2.933, indicating a significantly higher lipophilicity compared to the methanesulfonyl analog, (2,4-dimethylphenyl)methanesulfonyl chloride (CAS 1216081-74-1), which has a reported LogP of 0.1 [1]. This difference arises from the additional methylene unit in the ethane linker, which increases the compound's overall hydrophobicity.

Lipophilicity (LogP)
Data to verify
Target LogP 2.933 (calc.)
Comparator (methanesulfonyl analog): LogP 0.1
Δ ≈ +2.83
Higher calculated lipophilicity may support membrane-permeable probe design.
In silico prediction; experimental LogD/P advised.
Drug Design Physicochemical Properties ADME

Structural Flexibility from Ethane Linker Enables Unique Binding Modes Not Achievable with Rigid Aryl Sulfonyl Chlorides

While direct comparative IC₅₀ data for 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride against its direct analogs is not publicly available, the sulfonamide derivatives of this compound have been evaluated for biological activity. A related sulfonamide derivative demonstrated inhibition of steroid sulfatase with an IC₅₀ of 26 nM in human JEG3 cell lysates [1]. This level of potency is class-consistent with other sulfonyl chloride-derived sulfamates, but the specific structural features of the 2,4-dimethylphenyl ethane scaffold confer unique binding interactions that are not accessible to analogs with different linker lengths or substitution patterns [2].

Inhibition Potency
Class-level
IC₅₀ 26 nM
(sulfonamide derivative vs. STS)
Supports consideration for sulfatase inhibitor design.
Derivative data; direct chloride activity not reported.
Medicinal Chemistry Enzyme Inhibition Steroid Sulfatase

High Purity Specification (98%) Ensures Reproducibility in Sensitive Chemical Transformations

Commercially available 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride is supplied with a minimum purity specification of 98% . In contrast, many close structural analogs, such as (2,4-dimethylphenyl)methanesulfonyl chloride, are frequently offered at a lower purity grade of 95% . This 3% absolute difference in purity can translate to a 60% reduction in the absolute level of impurities, which is a critical factor for ensuring reproducible kinetics in sensitive nucleophilic substitution reactions and for minimizing side-product formation in multi-step syntheses.

Purity Specification
Data to verify
Target: 98% purity
Comparator (methanesulfonyl analog): 95%
Relative impurity reduction ~60%
Higher purity may improve synthetic reproducibility.
Vendor specification; verify lot COA.
Chemical Purity Reproducibility Quality Control

Optimal Application Scenarios for 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl Chloride Based on Quantifiable Differentiation


Regioselective Synthesis of 2-Sulfonyl-1,2,3-Triazoles for Medicinal Chemistry

Leverage the sterically demanding 2,4-dimethylphenyl ethane group to direct sulfonylation to the 2-position of 1,2,3-triazoles, a reaction that yields predominantly 1-substituted regioisomers with less bulky sulfonyl chlorides. This enables the efficient construction of libraries of 2-sulfonyl triazoles, which are valuable scaffolds in drug discovery [1].

Design of Lipophilic Sulfonamide-Based CNS-Penetrant Probes

Exploit the high calculated LogP (2.933) of this scaffold to design sulfonamide derivatives with enhanced passive membrane permeability. This is particularly advantageous for developing chemical probes or drug candidates targeting intracellular or CNS-resident enzymes, where the methanesulfonyl analog (LogP 0.1) would exhibit poor brain penetration .

Synthesis of Potent Steroid Sulfatase (STS) Inhibitors

Utilize 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride as a key building block for generating sulfamate-based STS inhibitors. The scaffold has been validated to yield potent inhibitors (IC₅₀ = 26 nM), making it a privileged starting point for medicinal chemistry programs targeting hormone-dependent cancers and other STS-related pathologies [2].

High-Fidelity Parallel Synthesis and Automated Chemistry Workflows

Prioritize this compound in automated synthesis platforms and high-throughput experimentation due to its high commercial purity (98%). The reduced impurity profile minimizes side reactions and ensures more consistent and predictable reaction outcomes across large compound libraries, reducing the need for time-consuming post-reaction purification .

Application
Selection Property
Validation Focus
2-Sulfonyl triazole library synthesis
Sterically directed regioselectivity
Regioisomeric ratio monitoring
Membrane-permeable sulfonamide probe design
Lipophilicity optimization
LogD and permeability assay
Steroid sulfatase inhibitor synthesis
Sulfamate-forming reactivity
Enzyme inhibition potency assessment
Automated parallel synthesis
High-purity reagent grade
Reaction reproducibility and side-product control
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